molecular formula C19H16O4 B4962985 (3Z)-3-benzylidene-5-(2,4-dimethoxyphenyl)furan-2-one

(3Z)-3-benzylidene-5-(2,4-dimethoxyphenyl)furan-2-one

Cat. No.: B4962985
M. Wt: 308.3 g/mol
InChI Key: PXPCNOZJCPDGKN-UVTDQMKNSA-N
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Description

(3Z)-3-benzylidene-5-(2,4-dimethoxyphenyl)furan-2-one is an organic compound that belongs to the class of furanones This compound is characterized by a furan ring substituted with a benzylidene group at the 3-position and a 2,4-dimethoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-benzylidene-5-(2,4-dimethoxyphenyl)furan-2-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable furanone precursor under basic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-benzylidene-5-(2,4-dimethoxyphenyl)furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or dimethoxyphenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3Z)-3-benzylidene-5-(2,4-dimethoxyphenyl)furan-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its structural features allow it to interact with various biological targets.

    Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials due to its conjugated system.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of (3Z)-3-benzylidene-5-(2,4-dimethoxyphenyl)furan-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The benzylidene and dimethoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-benzylidene-5-phenylfuran-2-one: Similar structure but lacks the methoxy groups, which may affect its biological activity.

    (3Z)-3-(4-methoxybenzylidene)-5-(2,4-dimethoxyphenyl)furan-2-one: Contains an additional methoxy group, potentially altering its reactivity and interactions.

    (3Z)-3-benzylidene-5-(3,4-dimethoxyphenyl)furan-2-one: The position of the methoxy groups is different, which can influence its chemical and biological properties.

Uniqueness

(3Z)-3-benzylidene-5-(2,4-dimethoxyphenyl)furan-2-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both benzylidene and dimethoxyphenyl groups contributes to its versatility in various applications.

Properties

IUPAC Name

(3Z)-3-benzylidene-5-(2,4-dimethoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-21-15-8-9-16(17(12-15)22-2)18-11-14(19(20)23-18)10-13-6-4-3-5-7-13/h3-12H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPCNOZJCPDGKN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=C3)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=C3)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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